

# AKI-001 in cisplatin-induced nephrotoxicity models

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## Compound Focus: AKI-001

CAS No.: 925218-37-7

Cat. No.: S548302

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## AKI-001 Compound Profile

The table below summarizes the known characteristics of **AKI-001** from the searched literature.

Property	Description
DrugBank ID	DB07266 [1]
Modality	Small Molecule [1]
Approval Status	Experimental (Not approved in US or other regions) [1]
Known Target	Aurora kinase A [1]
Chemical Formula	C <sub>21</sub> H <sub>24</sub> N <sub>4</sub> O [1]
Molecular Weight	348.4415 g/mol [1]
Mechanism of Action	Aurora kinase inhibitor [1]
Associated Conditions	Not Available [1]
Pharmacokinetic Data	Not Available (Absorption, Distribution, Metabolism, Excretion) [1]

## Established Models of Cisplatin-Induced Nephrotoxicity

Since protocols for **AKI-001** are unavailable, the following tables detail well-characterized mouse models of cisplatin-induced acute kidney injury (AKI) that can serve as a template for evaluating new compounds like **AKI-001** [2] [3] [4].

**Table 1: Model Induction and Animal Considerations** This table outlines the key parameters for initiating the cisplatin-AKI model.

Parameter	Protocol Details
Animal Strains	C57BL/6, CD1, 129 S1/SVImJ [3] [4]

| **Recommended Cisplatin Dose** | • **C57BL/6 mice:** 20 mg/kg [4] • **CD1 & 129 S1/SVImJ mice:** 10-20 mg/kg (20 mg/kg led to high mortality in 129 S1/SVImJ strain) [3] || **Cisplatin Preparation** | Dissolve in sterile 0.9% saline [3] || **Route of Administration** | Single intraperitoneal (i.p.) injection [3] [4] || **AKI Definition** | Serum Creatinine > 0.3 mg/dL and a 1.5-fold increase in BUN for two consecutive days [4] |

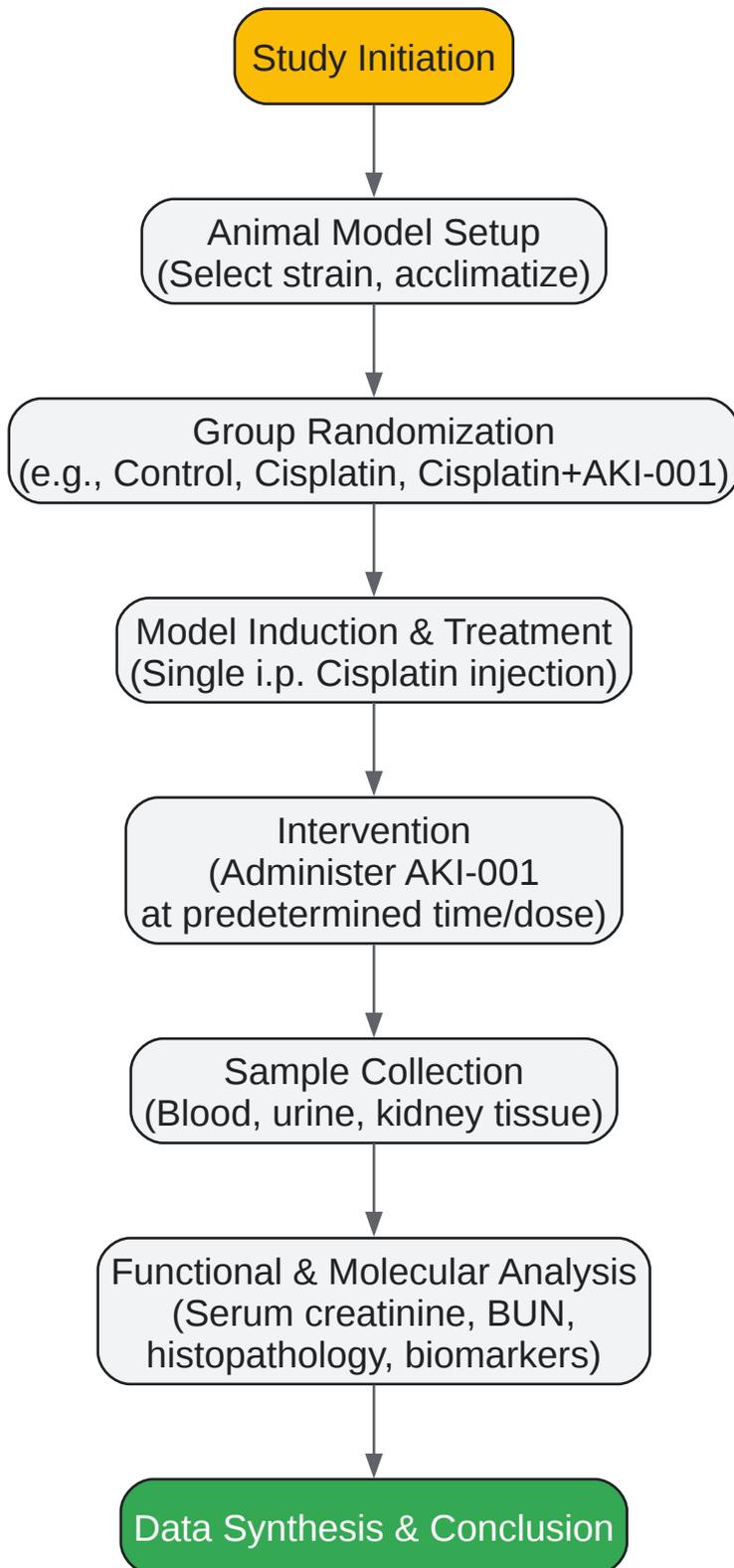
**Table 2: Endpoint Analysis and Biomarkers** This table lists the common methods used to assess kidney injury and function in the model.

Analysis Type	Specific Measures & Biomarkers
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| **Renal Function** | • **Serum Creatinine (SCr)** [5] [3] [6] • **Blood Urea Nitrogen (BUN)** [5] [3] [4] || **Traditional Kidney Injury** | • **Creatinine Clearance (CrCl)** [5] • **Estimated Glomerular Filtration Rate (eGFR)** [5] || **Novel Injury Biomarkers** | • **Urinary KIM-1** [5] • **Urinary NGAL** [5] [3] • **Urinary Beta-2 Microglobulin (B2M)** [5] || **Histopathology** | Tubular injury scoring via H&E staining (scale: 0 [no injury] to 4 [>75% tubules affected]) [3] [6] [4] || **Inflammatory Markers** | • **Cytokines:** IL-1 $\beta$ , CXCL1 [6] [4] • **Pathway Analysis:** NF- $\kappa$ B signaling [7] |

## Experimental Workflow for Compound Evaluation

The diagram below outlines a logical workflow for evaluating a compound like **AKI-001** in a cisplatin-induced nephrotoxicity model. You can adapt this framework once specific protocols for **AKI-001** are developed.



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## Key Research Considerations for AKI-001

When designing studies for **AKI-001**, consider these factors that influence cisplatin-induced AKI:

- **Mouse Strain Variability:** Different strains show varying sensitivity to cisplatin. C57BL/6 mice are commonly used but may require a higher dose (e.g., 20 mg/kg) compared to others [4].
- **Dosing Regimen:** A single bolus injection is standard for acute AKI studies. To model progression to chronic kidney disease (CKD), a lower cisplatin dose followed by a high-phosphate diet has been used [3].
- **Novel Biomarkers:** Incorporate sensitive biomarkers like **KIM-1** and **NGAL** alongside traditional markers like serum creatinine for earlier and more accurate injury detection [5].
- **Inflammatory Pathways:** Cisplatin injury involves complex immune responses. Key signaling pathways to investigate include **NF-κB** and **PI3K**, which are central to inflammation and macrophage polarization [7].

## How to Proceed with AKI-001 Research

To advance research on **AKI-001** for cisplatin-induced nephrotoxicity, I suggest the following steps:

- **Contact Manufacturers:** Since no manufacturer information was listed in the available data [1], searching for the patent holders or chemical suppliers of **AKI-001** (CAS 925218-37-7) may yield unpublished data or experimental protocols.
- **Leverage Available Data:** Use the chemical and target information (e.g., Aurora kinase A inhibition [1]) to hypothesize its potential role in cell cycle regulation during kidney repair post-injury.
- **Adapt Established Models:** The cisplatin models detailed here are robust and widely accepted [2] [3]. You can use them as a template, substituting **AKI-001** as the experimental intervention.

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## References

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